Tetraphen-8-ylboronic acid
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Overview
Description
Tetraphen-8-ylboronic acid is an organic compound with the molecular formula C18H13BO2 It is a member of the boronic acid family, which are known for their versatility in organic synthesis and their ability to form reversible covalent bonds with diols and other Lewis bases
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraphen-8-ylboronic acid can be synthesized through several methods. One common approach involves the electrophilic borylation of aryl Grignard reagents prepared from arylbromides by direct insertion of magnesium in the presence of lithium chloride or by magnesium/bromine exchange with isopropylmagnesium chloride-lithium chloride. This method enables the synthesis of various aryl boronic acids in excellent yields at 0°C .
Another method involves the reaction of organometallic compounds based on lithium or magnesium with borate esters. For example, phenylboronic acid is produced from phenylmagnesium bromide and trimethyl borate followed by hydrolysis .
Industrial Production Methods
Industrial production of boronic acids typically involves the use of borate esters as precursors. These esters are made by the simple dehydration of boric acid with alcohols. The resulting boronic esters can then be converted to boronic acids through hydrolysis .
Chemical Reactions Analysis
Types of Reactions
Tetraphen-8-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, organolithium or organomagnesium compounds for the formation of boronic acids, and various oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling typically produces biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Tetraphen-8-ylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which tetraphen-8-ylboronic acid exerts its effects involves the formation of reversible covalent bonds with diols and other Lewis bases. This interaction is central to its use in sensing applications and as a building block in organic synthesis. In the Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with palladium, followed by reductive elimination to form the carbon-carbon bond .
Comparison with Similar Compounds
Tetraphen-8-ylboronic acid can be compared with other boronic acids such as phenylboronic acid and 4-formylphenylboronic acid. While all these compounds share the ability to form reversible covalent bonds with diols, this compound is unique due to its specific structure, which may impart different reactivity and selectivity in chemical reactions .
List of Similar Compounds
- Phenylboronic acid
- 4-Formylphenylboronic acid
- 3-Formylphenylboronic acid
This compound stands out due to its unique structural features and the specific applications it enables in various fields of research.
Properties
Molecular Formula |
C18H13BO2 |
---|---|
Molecular Weight |
272.1 g/mol |
IUPAC Name |
benzo[a]anthracen-8-ylboronic acid |
InChI |
InChI=1S/C18H13BO2/c20-19(21)18-7-3-5-13-10-16-14(11-17(13)18)9-8-12-4-1-2-6-15(12)16/h1-11,20-21H |
InChI Key |
KBNGQLMNWZASBX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=C3C=CC4=CC=CC=C4C3=CC2=CC=C1)(O)O |
Origin of Product |
United States |
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